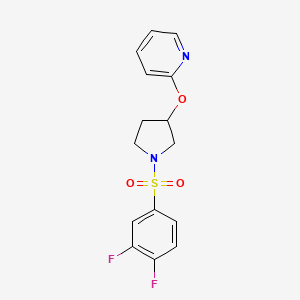

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

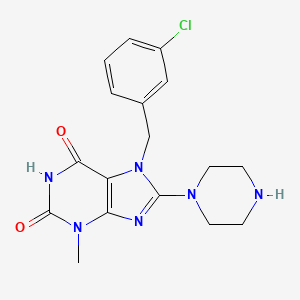

The compound "2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" is a chemical structure that suggests the presence of a pyrrolidine ring sulfonated with a 3,4-difluorophenyl group and an ether linkage to a pyridine moiety. This structure is indicative of a molecule that could have potential applications in various chemical reactions due to the presence of reactive functional groups such as the sulfonyl and ether groups.

Synthesis Analysis

The synthesis of related sulfonated pyrrolidine derivatives can be achieved through reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates, as demonstrated in the synthesis of tetrahydropyridine derivatives . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols has been shown to form new 1-(arylsulfonyl)pyrrolidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonated pyrrolidine derivatives is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring. The stereoselective behavior of such compounds has been studied, with the absolute configuration of enantiomers determined using VCD and DFT calculations . This information is crucial for understanding the three-dimensional arrangement of the molecule and its potential interactions in biological systems or chemical reactions.

Chemical Reactions Analysis

Sulfonated pyrrolidine derivatives can participate in various chemical reactions. For instance, the gem-difluoroolefination of aldehydes and ketones using difluoromethyl 2-pyridyl sulfone has been reported, indicating that the fluorinated sulfinate intermediate is relatively stable . Furthermore, the use of 2-(trifluoromethylsulfonyloxy)pyridine in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons suggests that the compound may also be useful in similar condensation reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" are not directly reported, related compounds provide some insight. The stability of fluorinated sulfinate intermediates , the ability to undergo diastereoselective addition reactions , and the behavior under photooxygenation conditions are all indicative of the reactivity and stability of sulfonated pyrrolidine derivatives. These properties are essential for the practical application of the compound in synthetic chemistry.

Applications De Recherche Scientifique

Applications in Chemistry and Material Science

- Compounds containing sulfonyl groups, similar to the one in 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, have been utilized in the synthesis of iron(II) complexes, demonstrating an interplay between spin-crossover and crystallographic phase changes in materials science (Cook et al., 2015).

- The synthesis of pyrrolidine derivatives, like those in the given chemical structure, is noted in the context of producing novel fluorinated polyamides with potential applications in material science, showcasing their solubility and thermal properties (Liu et al., 2013).

Applications in Organic Synthesis

- Research indicates the use of similar sulfonyl pyrrolidine structures in the synthesis of tetrahydropyridine derivatives, highlighting their role in facilitating chemical transformations under mild conditions (An & Wu, 2017).

- The structure is involved in the synthesis of sulfonyl pyrrolidines from phenols, demonstrating its utility in forming pyrrolidine-1-sulfonylarene derivatives, a method useful in organic chemistry (Smolobochkin et al., 2017).

Biomedical Research

- The chemical structure, similar to 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, has been studied for its potential in the synthesis of compounds with biological activities, such as anticancer properties (Redda & Gangapuram, 2007).

Pharmacological Research

- In pharmacological research, compounds with a similar structural framework have been investigated for their stereo-selective behavior and potential as L-type calcium channel blockers, a key area in cardiovascular pharmacology (Carosati et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c16-13-5-4-12(9-14(13)17)23(20,21)19-8-6-11(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,11H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRAJCSKGOLVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)

![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)

![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)